Imidacloprid mechanism of action on insect nicotinic acetylcholine receptors
Imidacloprid mechanism of action on insect nicotinic acetylcholine receptors
An In-Depth Technical Guide to the Mechanism of Action of Imidacloprid (B1192907) on Insect Nicotinic Acetylcholine (B1216132) Receptors
Abstract
Imidacloprid, a prominent member of the neonicotinoid class of insecticides, exhibits high efficacy against a wide range of insect pests.[1][2] Its mechanism of action centers on its selective and potent agonism of insect nicotinic acetylcholine receptors (nAChRs), which are critical ligand-gated ion channels in the insect central nervous system.[1][3] Imidacloprid binds to these receptors, causing an irreversible or slowly reversible activation that leads to a persistent influx of cations, uncontrolled nerve excitation, paralysis, and eventual death of the insect.[1][4] This document provides a comprehensive technical overview of this mechanism, detailing the molecular interactions, downstream signaling events, and the basis for its selectivity. It includes quantitative data on binding affinities and receptor activation, detailed protocols for key experimental assays, and visualizations of the critical pathways and workflows.
The Core Mechanism: Agonism and Overstimulation
Imidacloprid functions as a potent agonist at insect nAChRs.[3] Unlike the endogenous neurotransmitter acetylcholine (ACh), which is rapidly degraded by acetylcholinesterase to terminate the nerve signal, imidacloprid is not broken down by this enzyme.[3] This results in sustained receptor activation.[3] The binding of imidacloprid locks the nAChR in an open conformation, permitting a continuous influx of sodium (Na+) and calcium (Ca2+) ions into the postsynaptic neuron. This leads to permanent membrane depolarization, an initial phase of hyperexcitation characterized by spontaneous nerve discharges, followed by a complete blockage of nerve impulse transmission as the neuron cannot repolarize.[1][3] The ultimate outcome for the insect is paralysis and death.[1] Imidacloprid is considered a partial agonist on several nAChR subtypes, meaning it elicits a submaximal response compared to a full agonist like ACh.[5][6][7]
Molecular Basis of Imidacloprid-nAChR Interaction and Selectivity
The high selectivity of imidacloprid for insects over vertebrates is a cornerstone of its utility and is rooted in structural differences between their respective nAChRs.[1][8] The binding site for ACh and its agonists is located at the interface between α and non-α subunits, involving several conserved loops (A-F).[9][10]
Key interactions contributing to imidacloprid's potent and selective binding to insect nAChRs include:
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Loop D Interaction: Basic amino acid residues (e.g., arginine), which are common in loop D of insect nAChRs but not vertebrate ones, are thought to form a crucial electrostatic interaction with the electron-rich nitro group (-NO₂) of imidacloprid.[8][11]
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Cation-π Interactions: The positively charged imidazolidine (B613845) ring of imidacloprid engages in cation-π interactions with aromatic residues, such as tryptophan in loop B.[8]
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Hydrogen Bonding: The nitro group can also form hydrogen bonds with residues like glutamine in loop D.[11]
-
Other Loop Contributions: Amino acids within loops A, C, and E also play key roles in creating a binding pocket that is favorable for neonicotinoids.[9][10]
This unique combination of interactions results in a much higher binding affinity for insect nAChRs compared to their mammalian counterparts.[1][12]
Quantitative Analysis of Imidacloprid-nAChR Interactions
The interaction between imidacloprid and insect nAChRs has been quantified using various techniques, primarily radioligand binding assays and electrophysiology.
Table 1: Binding Affinity of Imidacloprid to nAChRs
This table summarizes the dissociation constants (Kd) and inhibition constants (Ki) for imidacloprid binding to nAChRs from different species. Lower values indicate higher binding affinity.
| Species | Receptor/Tissue Preparation | Radioligand | Affinity Constant | Reference |
| Nilaparvata lugens (Brown Planthopper) | Native nAChRs | [³H]Imidacloprid | Kd = 3.5 ± 0.6 pM (High affinity site) | [13] |
| Nilaparvata lugens (Brown Planthopper) | Native nAChRs | [³H]Imidacloprid | Kd = 1.5 ± 0.2 nM (Low affinity site) | [13] |
| Myzus persicae (Peach-potato Aphid) | Recombinant Mpα2/rat β2 | [³H]Imidacloprid | High Affinity | [2] |
| Myzus persicae (Peach-potato Aphid) | Recombinant Mpα3/rat β2 | [³H]Imidacloprid | High Affinity | [2] |
| Myzus persicae (Peach-potato Aphid) | Recombinant Mpα1/rat β2 | [³H]Imidacloprid | Low Affinity | [2] |
| Aphis craccivora | nAChRα1 | - | High affinity predicted | [14] |
Table 2: Efficacy and Potency of Imidacloprid on nAChRs
This table presents the effective concentration (EC₅₀) and inhibitory concentration (IC₅₀) values, which measure the concentration of imidacloprid required to elicit 50% of the maximal response or to inhibit 50% of the response to another agonist, respectively.
| Species/System | Receptor Subtype | Effect | Potency | Reference |
| Insect Neurons (general) | nAChRs | Agonist | EC₅₀ = 0.86 - 1 µM | [15] |
| Mammalian Neurons (general) | nAChRs | Agonist | EC₅₀ = 70 µM | [15] |
| Apis mellifera (Honeybee) Kenyon Cells | nAChRs | Partial Agonist (36% of ACh response) | - | [7] |
| Nilaparvata lugens (Y151M mutant) | Nlα1(Y151M)/rat β2 | Antagonist (blocks ACh response) | pIC₅₀ = 5.14 ± 0.06 | [16] |
| Mouse Cochlear Nucleus | nAChRs | Agonist (induces inward current) | 115.0 ± 16.2 pA at 100 µM | [15] |
Key Experimental Methodologies
Characterization of the imidacloprid-nAChR interaction relies heavily on two primary experimental approaches: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This technique is used to quantify the binding affinity of a ligand (imidacloprid) to a receptor (nAChR).[17] A competition binding assay involves incubating membrane preparations containing the nAChRs with a constant concentration of a radiolabeled ligand (e.g., [³H]imidacloprid or [³H]epibatidine) and varying concentrations of an unlabeled competitor compound (the test ligand).[17][18] By measuring the displacement of the radioligand, the affinity (Ki) of the test compound for the receptor can be determined.[17]
Detailed Protocol Outline:
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Membrane Preparation:
-
Homogenize insect tissues (e.g., fly heads) or cultured cells expressing the nAChR of interest in an ice-cold buffer.[18][19]
-
Centrifuge the homogenate to pellet the membranes.[18]
-
Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.[18]
-
Resuspend the final membrane pellet in an assay buffer to a specific protein concentration.[18]
-
-
Binding Assay Incubation:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]epibatidine), and varying concentrations of unlabeled imidacloprid.[17][19]
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a known unlabeled ligand like nicotine).[17]
-
Incubate the plate for a sufficient duration (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.[17]
-
-
Separation and Quantification:
-
Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters.[17][18]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand.[18]
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[17]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor (imidacloprid) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.[19]
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique for studying the functional properties of ion channels, such as nAChRs, expressed in large cells like Xenopus laevis oocytes.[20][21] It allows researchers to control the membrane potential of the cell and measure the ionic currents that flow through the channels in response to the application of a compound like imidacloprid.[20] This method is ideal for determining whether a compound is an agonist, antagonist, or modulator, and for quantifying its potency (EC₅₀) and efficacy.[16]
Detailed Protocol Outline:
-
Receptor Expression in Xenopus Oocytes:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Prepare complementary RNA (cRNA) encoding the specific insect nAChR subunits of interest.
-
Inject the cRNA mixture into the cytoplasm of the oocytes.[22]
-
Incubate the oocytes for 2-7 days to allow for the translation and functional expression of the nAChR channels in the oocyte membrane.[22]
-
-
TEVC Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes: one to measure the membrane voltage and one to inject current.[20][21]
-
Use a feedback amplifier to "clamp" the membrane potential at a desired holding potential (e.g., -70 mV).[23]
-
Apply the test compound (imidacloprid) at various concentrations to the oocyte via the perfusion system.
-
Record the inward currents generated by the flow of cations through the activated nAChRs.[6]
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each concentration of imidacloprid.
-
Plot the current amplitude as a function of imidacloprid concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum current (efficacy).
-
References
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- 3. researchgate.net [researchgate.net]
- 4. Time-cumulative toxicity of imidacloprid in arthropods results from irreversible receptor binding | Bird decline, insect decline and neonicotinoids [boerenlandvogels.nl]
- 5. mdpi.com [mdpi.com]
- 6. Role of loop D of the α7 nicotinic acetylcholine receptor in its interaction with the insecticide imidacloprid and related neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The insecticide imidacloprid is a partial agonist of the nicotinic receptor of honeybee Kenyon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural determinants of imidacloprid-based nicotinic acetylcholine receptor inhibitors identified using 3D-QSAR, docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined roles of loops C and D in the interactions of a neonicotinoid insecticide imidacloprid with the alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diverse Actions and Target-Site Selectivity of Neonicotinoids: Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Native subunit composition of two insect nicotinic receptor subtypes with differing affinities for the insecticide imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessing the effects of the neonicotinoid insecticide imidacloprid in the cholinergic synapses of the stellate cells of the mouse cochlear nucleus using whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidacloprid acts as an antagonist on insect nicotinic acetylcholine receptor containing the Y151M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
